5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine
Overview
Description
Introduction Pyrimidine derivatives, such as the ones related to the requested compound, are significant in pharmaceutical and chemical research due to their biological activities and chemical properties. They form the basis of various synthetic and medicinal chemistry studies aimed at developing new therapeutic agents and materials.
Synthesis Analysis The synthesis of pyrimidine derivatives typically involves chlorination and aminisation reactions starting from specific diols or other precursor molecules. These methods ensure the introduction of different substituents into the pyrimidine ring, tailoring the compound for desired physical and chemical properties (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis The molecular structures of pyrimidine derivatives are often confirmed using techniques such as X-ray diffraction, showcasing features like crystal system, space group, and unit cell parameters. These structures help in understanding the molecular conformation and interactions within the crystals (Hu Yang, 2009).
Chemical Reactions and Properties Pyrimidine compounds undergo various chemical reactions, including cyclocondensation and substitution, which are critical in modifying the chemical structure for specific functions or improving biological activity. The reactivity often involves the replacement of chlorine atoms and the addition of various groups to the pyrimidine core (O. Bakulina et al., 2013).
Scientific Research Applications
Antiviral Activity : 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, including variations with cyclopropyl groups, have been synthesized and tested for antiviral activity. These compounds, particularly those with 5-halogen substitutions, showed marked inhibitory activity against retrovirus replication in cell culture. This suggests potential applications in antiretroviral therapy (Hocková et al., 2003).
Crystal Structures and Hydrogen Bonding : The study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including those with cyclopropyl and other substituents, revealed insights into hydrogen bonding in their crystal structures. These findings contribute to the understanding of molecular interactions and stability in solid-state forms (Trilleras et al., 2008).
Antimicrobial Activity : Synthesis and testing of new derivatives of pyrimidine compounds have shown inhibitory activity against certain microbial strains. These studies indicate the potential for developing new antimicrobial agents (Jafar et al., 2013).
Anticancer Properties : Some pyrimidine derivatives, like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and evaluated for their anticancer activity. This highlights the potential for these compounds in cancer treatment (Jiu-fu et al., 2015).
properties
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNADXBVKFAUMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171549 | |
Record name | NBI 27914 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine | |
CAS RN |
184241-44-9 | |
Record name | 5-Chloro-N4-(cyclopropylmethyl)-2-methyl-N4-propyl-N6-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184241-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NBI 27914 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184241449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NBI 27914 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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